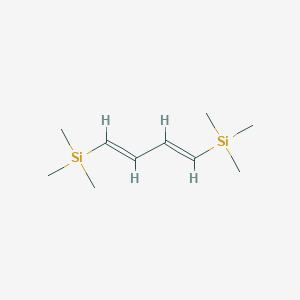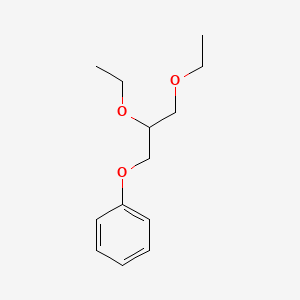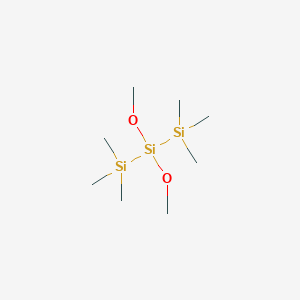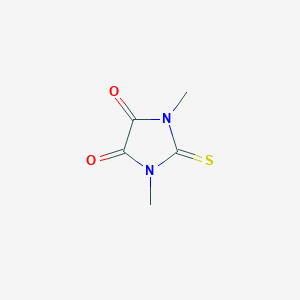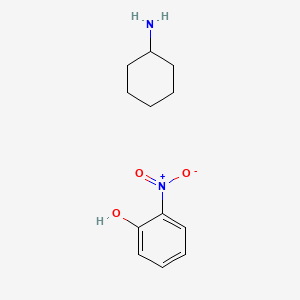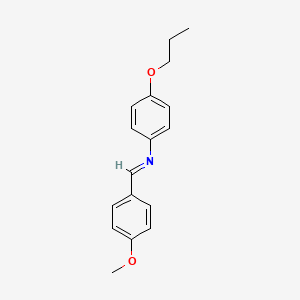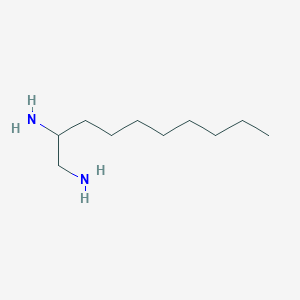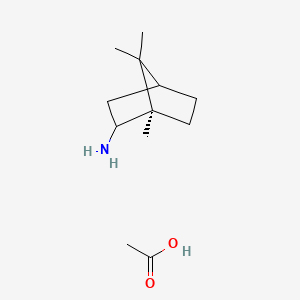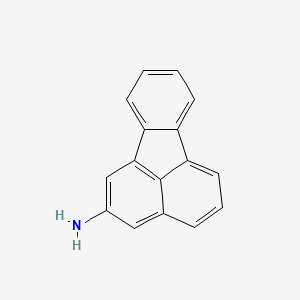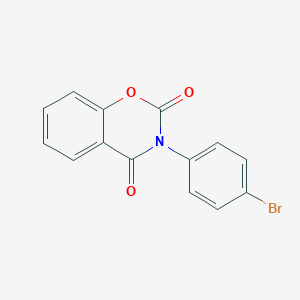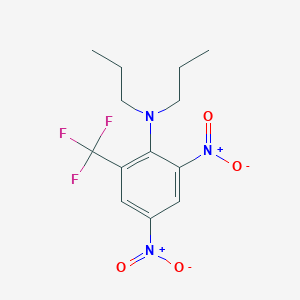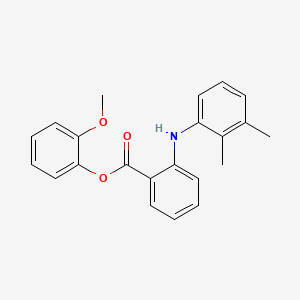
Anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester is a complex organic compound that belongs to the class of esters derived from anthranilic acid This compound is characterized by the presence of an ester functional group, which is formed by the reaction of anthranilic acid with o-methoxyphenol and N-2,3-xylyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester typically involves the esterification of anthranilic acid with o-methoxyphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under elevated temperatures and pressures to achieve high conversion rates. The product is then purified using techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
Anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It is also used in the study of esterification and other organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving esters. It is also used as a model compound for studying the metabolism of esters in biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an anti-inflammatory or analgesic agent.
Industry: The compound is used in the production of various pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases to release anthranilic acid and o-methoxyphenol, which can then exert their biological effects. The compound may also interact with specific receptors or enzymes, leading to modulation of various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthranilic acid: A precursor to the ester, with similar chemical properties but lacking the ester functional group.
Methyl anthranilate: An ester of anthranilic acid with a methyl group, used in flavorings and fragrances.
Ethyl anthranilate: Another ester of anthranilic acid, used in the synthesis of various organic compounds.
Uniqueness
Anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester is unique due to the presence of both N-2,3-xylyl and o-methoxyphenyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
20723-85-7 |
|---|---|
Formule moléculaire |
C22H21NO3 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
(2-methoxyphenyl) 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C22H21NO3/c1-15-9-8-12-18(16(15)2)23-19-11-5-4-10-17(19)22(24)26-21-14-7-6-13-20(21)25-3/h4-14,23H,1-3H3 |
Clé InChI |
QAVPLSMHPGKHQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3=CC=CC=C3OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



